molecular formula C26H24N2O4 B6525254 5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929428-24-0

5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B6525254
CAS No.: 929428-24-0
M. Wt: 428.5 g/mol
InChI Key: MGFSEDBGAXHWDG-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and potential reactivity .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of bonds .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, the products it forms, and the conditions needed for the reactions .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. These properties can affect how the compound is stored and handled, and the conditions under which it can be used .

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it interacts with biological systems. This can include the specific proteins or enzymes it binds to, and the biological pathways it affects .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-4-31-21-14-15-23-22(16-21)24(25(32-23)18-8-6-5-7-9-18)26(30)27-19-10-12-20(13-11-19)28(3)17(2)29/h5-16H,4H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFSEDBGAXHWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)N(C)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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